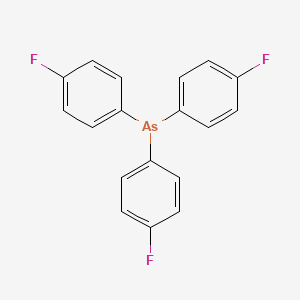

Tris(4-fluorophenyl)arsane

Description

Tris(4-fluorophenyl)arsane is an organoarsenic compound comprising an arsenic center bonded to three 4-fluorophenyl groups. The fluorine substituents in this compound are expected to confer distinct electronic and steric effects compared to bulkier biphenyl or silyloxy groups, influencing reactivity, crystal packing, and applications in coordination chemistry .

Properties

CAS No. |

31734-75-5 |

|---|---|

Molecular Formula |

C18H12AsF3 |

Molecular Weight |

360.2 g/mol |

IUPAC Name |

tris(4-fluorophenyl)arsane |

InChI |

InChI=1S/C18H12AsF3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12H |

InChI Key |

ODOGQLYYFBNBDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1F)[As](C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-fluorophenyl)arsane can be synthesized through the reaction of 4-fluorophenylmagnesium bromide with arsenic trichloride . The reaction typically proceeds as follows:

- Preparation of 4-fluorophenylmagnesium bromide by reacting 4-fluorobromobenzene with magnesium in anhydrous ether .

- Addition of arsenic trichloride to the prepared Grignard reagent under an inert atmosphere.

- The reaction mixture is then stirred and heated to facilitate the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tris(4-fluorophenyl)arsane undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form tris(4-fluorophenyl)arsine oxide.

Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Substitution: Reagents such as (e.g., amines, thiols) can be used for substitution reactions.

Major Products:

Oxidation: Tris(4-fluorophenyl)arsine oxide.

Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Tris(4-fluorophenyl)arsane has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of tris(4-fluorophenyl)arsane involves its interaction with molecular targets such as enzymes and proteins . The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its cytotoxic effects are attributed to its ability to disrupt cellular processes by binding to critical biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Differences

Tris(biphenyl-4-yl)arsane (C₃₆H₂₇As):

- Molecular Weight : 534.50 g/mol.

- Crystal System: Monoclinic (space group Pc), with unit cell parameters a = 17.3718(19) Å, b = 5.9561(8) Å, c = 27.727(3) Å, β = 114.762(5)°, and volume = 2605.1(5) ų .

- Interactions : Weak C–H···π hydrogen bonds stabilize the crystal lattice, with molecules stacked along the b-axis. The asymmetric unit contains two independent molecules (A and B) with twisted biphenyl groups (dihedral angles: 10.1°–21.3°) .

Tris(tert-butyldimethylsilyloxy)arsane (C₁₈H₄₅AsO₃Si₃):

- Molecular Weight: Not explicitly reported, but steric bulk from silyloxy groups likely reduces crystallinity compared to aryl derivatives.

- Interactions: Limited data available, but the silyloxy groups may hinder close packing due to steric hindrance .

Tris(4-fluorophenyl)arsane (Hypothetical):

- Crystal symmetry may differ from biphenyl analogs (e.g., orthorhombic or trigonal systems).

Thermal and Stability Data

- Tris(biphenyl-4-yl)arsane : Stable at 100 K during crystallography, with a density of 1.363 Mg/m³ .

- This compound : Predicted higher thermal stability due to stronger intermolecular forces, though melting points remain uncharacterized.

Tabulated Comparison

Research Implications

- Tris(biphenyl-4-yl)arsane ’s well-defined crystal structure provides a benchmark for studying steric effects in arsenic complexes .

- This compound remains underexplored but could bridge gaps in fluorinated organoarsenic chemistry, with applications in materials science and catalysis.

Limitations

The provided evidence focuses on Tris(biphenyl-4-yl)arsane , necessitating extrapolation for this compound. Experimental validation is required to confirm hypothesized properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.